5-Bromo-2,6-dimethylpyrimidin-4-amine
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Overview
Description
5-Bromo-2,6-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-dimethylpyrimidin-4-amine typically involves the bromination of 2,6-dimethylpyrimidin-4-amine. One common method is the reaction of 2,6-dimethylpyrimidin-4-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2,6-dimethylpyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-5-bromo-4,6-dimethylpyridine
- 4-Amino-5-chloro-2,6-dimethylpyrimidine
- 5-Bromo-2-iodopyrimidine
Comparison: Compared to these similar compounds, 5-Bromo-2,6-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. For example, the presence of the bromine atom at the 5-position can enhance its ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
7752-80-9 |
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Molecular Formula |
C6H8BrN3 |
Molecular Weight |
202.05 g/mol |
IUPAC Name |
5-bromo-2,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8BrN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10) |
InChI Key |
BGFGBTQZFTZLFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N)Br |
Origin of Product |
United States |
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